N-(1-phenylpropyl)acetamide
Overview
Description
N-(1-phenylpropyl)acetamide: is an organic compound with the molecular formula C11H15NO It is a secondary amide, characterized by the presence of a phenyl group attached to the nitrogen atom and a propyl group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method for synthesizing N-(1-phenylpropyl)acetamide involves the direct amidation of 1-phenylpropylamine with acetic anhydride. The reaction typically occurs under mild conditions, with the amine and anhydride being mixed in a suitable solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Mannich Reaction: Another method involves the Mannich reaction, where 1-phenylpropylamine is reacted with formaldehyde and acetamide. This method is advantageous as it allows for the formation of the amide bond in a single step, often under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale amidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-phenylpropyl)acetamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This process typically results in the formation of the corresponding amine.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions where the amide nitrogen can act as a nucleophile. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: N-substituted amides, acylated derivatives.
Scientific Research Applications
N-(1-phenylpropyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.
Industry: this compound is used in the production of polymers and other materials, where it can act as a stabilizer or modifier.
Mechanism of Action
The mechanism of action of N-(1-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Pathways Involved: this compound can influence signaling pathways related to pain perception and inflammation. By modulating these pathways, it can potentially provide therapeutic benefits in conditions such as chronic pain and inflammatory diseases.
Comparison with Similar Compounds
N-(1-phenylpropyl)acetamide can be compared with other similar compounds to highlight its uniqueness:
N-phenylacetamide: Unlike this compound, N-phenylacetamide lacks the propyl group, which can significantly alter its chemical and biological properties.
N-(3-(furan-2-yl)-3-oxo-1-phenylpropyl)acetamide: This compound contains a furan ring, which can impart different reactivity and biological activity compared to this compound.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: The presence of a sulfamoyl group in this compound can lead to different pharmacological properties, making it distinct from this compound.
Properties
IUPAC Name |
N-(1-phenylpropyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-11(12-9(2)13)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSESMFNMAPJWLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373023 | |
Record name | N-(1-phenylpropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2698-79-5 | |
Record name | N-(1-phenylpropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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